molecular formula C9H14N2 B15333480 (5-Isopropylpyridin-3-yl)methanamine CAS No. 1108726-00-6

(5-Isopropylpyridin-3-yl)methanamine

Cat. No.: B15333480
CAS No.: 1108726-00-6
M. Wt: 150.22 g/mol
InChI Key: YKTPXEUDCIGWID-UHFFFAOYSA-N
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Description

(5-Isopropylpyridin-3-yl)methanamine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of an isopropyl group at the 5-position and a methanamine group at the 3-position makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropylpyridin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-isopropylpyridine.

    Nitration: The 5-isopropylpyridine undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Final Product: The resulting compound is this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Isopropylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be further reduced to form different amine derivatives.

    Substitution: The methanamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of N-alkyl and N-acyl derivatives.

Scientific Research Applications

(5-Isopropylpyridin-3-yl)methanamine is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Isopropylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Isopropylpyridin-4-yl)methanamine
  • (5-Methylpyridin-3-yl)methanamine
  • (5-Ethylpyridin-3-yl)methanamine

Uniqueness

(5-Isopropylpyridin-3-yl)methanamine is unique due to the specific positioning of the isopropyl and methanamine groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

CAS No.

1108726-00-6

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(5-propan-2-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C9H14N2/c1-7(2)9-3-8(4-10)5-11-6-9/h3,5-7H,4,10H2,1-2H3

InChI Key

YKTPXEUDCIGWID-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1)CN

Origin of Product

United States

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